Denifanstat

描述

地尼非司他,也称为 TVB-2640,是脂肪酸合酶 (FASN) 的一种强效且选择性的抑制剂。脂肪酸合酶是一种负责合成棕榈酸的酶,棕榈酸是参与脂质生物合成的关键脂肪酸。 地尼非司他因其在多种疾病(包括非酒精性脂肪性肝炎 (NASH) 和某些类型的癌症)中潜在的治疗应用而被研究 .

准备方法

合成路线和反应条件: 地尼非司他是通过多步化学过程合成的。合成涉及形成苯腈核心,然后引入各种官能团以实现最终结构。关键步骤包括:

- 形成苯腈核心。

- 引入哌啶环。

- 添加环丁基。

- 掺入三唑部分。

工业生产方法: 地尼非司他的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高收率和高纯度。该过程包括:

- 使用高纯度起始材料。

- 优化反应条件,例如温度、压力和溶剂选择。

- 实施纯化技术,如结晶和色谱法以获得最终产物 .

化学反应分析

反应类型: 地尼非司他经历各种化学反应,包括:

氧化: 地尼非司可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可用于修饰地尼非司他中存在的官能团。

取代: 取代反应可以将不同的取代基引入分子中,从而改变其化学性质。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生氧化衍生物,而取代可能会引入新的官能团 .

科学研究应用

作用机制

地尼非司他通过抑制脂肪酸合酶发挥作用,脂肪酸合酶是合成棕榈酸的关键酶。通过阻断脂肪酸合酶,地尼非司他减少棕榈酸和其他脂肪酸的产生,导致细胞中脂质积累减少。这种机制在 NASH 等疾病中尤为重要,在 NASH 中,过度的脂质积累会导致疾病进展。 地尼非司他还通过阻止免疫和星状细胞的活化来减少炎症和纤维化 .

类似化合物:

奥利司他: 另一种主要用于减肥的脂肪酸合酶抑制剂。

C75: 一种抑制脂肪酸合酶的合成化合物,已被研究用于其潜在的抗癌特性。

丝裂霉素: 一种天然产物,抑制脂肪酸合酶,已被用于研究脂质代谢。

地尼非司他的独特性: 地尼非司他因其对脂肪酸合酶的高效力和选择性而独一无二。 与其他抑制剂不同,地尼非司他在 NASH 和癌症的临床试验中显示出显著疗效,使其成为治疗开发的有希望的候选药物 .

相似化合物的比较

Orlistat: Another fatty acid synthase inhibitor used primarily for weight loss.

C75: A synthetic compound that inhibits fatty acid synthase and has been studied for its potential anti-cancer properties.

Cerulenin: A natural product that inhibits fatty acid synthase and has been used in research to study lipid metabolism.

Uniqueness of Denifanstat: this compound is unique due to its high potency and selectivity for fatty acid synthase. Unlike other inhibitors, this compound has shown significant efficacy in clinical trials for NASH and cancer, making it a promising candidate for therapeutic development .

生物活性

Denifanstat is an oral fatty acid synthase (FASN) inhibitor that has garnered attention for its potential therapeutic effects in treating metabolic dysfunction-associated steatohepatitis (MASH) and related conditions. This article explores the biological activity of this compound, focusing on its mechanism of action, clinical efficacy, safety profile, and implications for future research.

This compound operates primarily by inhibiting the enzyme FASN, which plays a crucial role in de novo lipogenesis—the process by which the body synthesizes fatty acids. By blocking this pathway, this compound aims to reduce fat accumulation in the liver, thereby addressing three main drivers of liver injury associated with MASH:

- Fat Accumulation : Reduces excess fat in hepatocytes.

- Inflammation : Decreases inflammatory responses in liver tissue.

- Fibrosis : Inhibits fibrogenesis by targeting stellate cells.

Clinical Efficacy

Recent clinical trials have demonstrated this compound's significant impact on liver health. The Phase 2b FASCINATE-2 trial, published in The Lancet Gastroenterology & Hepatology, reported compelling results:

- Study Design : A multicenter, double-blind, randomized, placebo-controlled trial involving 168 patients with biopsy-confirmed MASH and moderate to severe fibrosis (F2/F3). Participants received either 50 mg of this compound or a placebo daily for 52 weeks.

-

Primary Endpoints :

- MASH resolution without worsening of fibrosis.

- A reduction of ≥2 points in the nonalcoholic fatty liver disease activity score (NAS).

| Endpoint | This compound Group | Placebo Group | p-value |

|---|---|---|---|

| MASH resolution without worsening of fibrosis | 36% | 13% | 0.0044 |

| ≥2-point reduction in NAS without worsening | 52% | 20% | 0.0003 |

These results indicate that this compound not only improves disease activity but also promotes fibrosis improvement without exacerbating liver damage .

Safety Profile

The safety of this compound was assessed throughout the trial, with adverse events being predominantly mild to moderate. The most common side effects included:

- Dry eye symptoms

- Alopecia

No serious adverse events were attributed directly to this compound, underscoring its favorable safety profile compared to placebo .

Case Studies and Research Findings

-

Case Study Overview :

- A subset of patients with advanced fibrosis (F3) showed a notable improvement, with 49% experiencing fibrosis improvement without worsening MASH. This highlights this compound's potential as a targeted therapy for patients with more severe disease progression.

- Histological Analysis :

Future Directions

Given the positive outcomes from the FASCINATE-2 trial, Sagimet Biosciences plans to advance this compound into Phase 3 clinical trials targeting MASH and metabolic dysfunction-associated steatotic liver disease (MASLD). These trials are expected to include approximately 1,800 participants and will further evaluate the long-term efficacy and safety of this compound in diverse populations .

属性

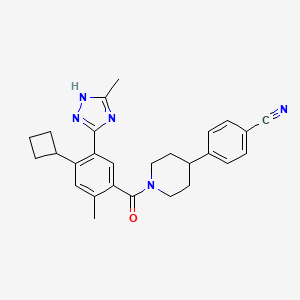

IUPAC Name |

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGOSBDSLYHMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1399177-37-7 | |

| Record name | Denifanstat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399177377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DENIFANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GF95B2LZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TVB-2640 is an orally available, reversible, potent, and selective inhibitor of Fatty Acid Synthase (FASN). [, , , ] It binds to the ketoacyl reductase (KR) domain of FASN, preventing the synthesis of palmitate, a key building block for long-chain fatty acids. [, ] This inhibition disrupts multiple cellular processes essential for tumor cell proliferation and survival, including:

- Plasma membrane remodeling: Alters lipid raft formation and disrupts receptor tyrosine kinase (RTK) clustering. [, ]

- Signal transduction pathway inhibition: Reduces phosphorylation of AKT (S473), inhibits Wnt/β-catenin signaling, and downregulates c-Myc expression. [, , ]

- Gene expression reprogramming: Modulates gene expression related to fatty acid metabolism, cell survival, and cell growth. [, ]

- Induction of apoptosis: Triggers apoptosis in tumor cells via multiple mechanisms, including endoplasmic reticulum stress. [, , ]

- Enhanced MHC-I expression: Reduces palmitoylation and lysosomal degradation of MHC-I, potentially enhancing immune recognition of tumor cells. []

A: While specific spectroscopic data is not provided in the research papers, a detailed atomic model of the core modifying region of human FASN in complex with Denifanstat has been developed. [] This model provides valuable insights into the binding mode and interactions of TVB-2640 with its target.

ANone: The research papers primarily focus on the biological effects and clinical development of TVB-2640. Therefore, information about material compatibility and stability under various non-biological conditions is not available.

A: TVB-2640 itself does not possess catalytic properties. It functions as an enzyme inhibitor, specifically targeting FASN to block its catalytic activity in fatty acid synthesis. [, ]

A: Yes, computational chemistry has played a role. The development of a detailed atomic model for the FASN-Denifanstat complex involved computational modeling techniques. [] This model aids in understanding the binding mode and interactions of TVB-2640 with FASN at a molecular level.

ANone: The research papers primarily focus on the scientific and clinical aspects of TVB-2640. Consequently, information regarding specific SHE regulations and compliance is not covered.

ANone: TVB-2640 exhibits:

- Pharmacokinetics:

- Pharmacodynamics:

- Increased serum malonyl carnitine and decreased tripalmitin levels after treatment, confirming FASN inhibition. [, , ]

- Decreased pAKT (S473) in tumor biopsies after one treatment cycle. [, ]

- Modulation of lipid metabolism pathways in both tumor biopsies and whole blood, consistent with preclinical findings. []

- Inhibition of de novo lipogenesis in sebum collected from the forehead. []

ANone: TVB-2640 has demonstrated efficacy in preclinical and clinical settings:

- In vitro:

- In vivo:

- Clinical Trials:

- Phase I trials established the maximum tolerated dose (MTD) as 100 mg/m2 once daily. [, , ]

- Showed promising early signs of activity in solid tumors, including partial responses and prolonged stable disease. [, , , , ]

- Demonstrated activity in KRAS-mutant non-small cell lung cancer (NSCLC) patients, a historically difficult-to-treat population. [, ]

- Showed promising results in combination with bevacizumab in recurrent glioblastoma, achieving a statistically significant improvement in progression-free survival compared to historical controls. [, , , ]

- Currently being investigated in Phase II trials for various cancers, including NASH and mCRPC. [, , ]

ANone: While specific resistance mechanisms to TVB-2640 are not fully elucidated, research suggests potential links:

- Adaptive changes in tumor microenvironment: Changes in the tumor microenvironment, such as increased hypoxia, could contribute to resistance. []

ANone: TVB-2640 has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate:

- Common Adverse Events:

- Grade 3 Adverse Events:

- Other:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。